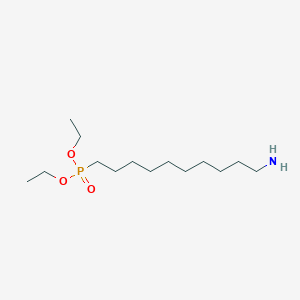

Diethyl (10-aminodecyl)phosphonate

Description

Foundational Concepts in Organophosphorus Chemistry and Phosphonate (B1237965) Derivatives

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of phosphorus, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Phosphonates, which are esters of phosphonic acid, fall under the phosphorus(V) category and are characterized by a direct phosphorus-carbon (P-C) bond. wikipedia.org This P-C bond is a key feature that distinguishes phosphonates from phosphates, where phosphorus is bonded to four oxygen atoms. The presence of this stable, non-hydrolyzable P-C bond imparts significant chemical and metabolic stability to phosphonate-containing molecules. frontiersin.orgnih.gov

The synthesis of phosphonates can be achieved through various methods, including the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, and metal-mediated coupling reactions with dialkyl phosphite. d-nb.info These methods, while effective, typically result in symmetrical phosphonates. d-nb.info The development of methods for the synthesis of mixed or unsymmetrical phosphonates has expanded the synthetic utility of this class of compounds. d-nb.info

Table 1: Key Characteristics of Phosphonates

| Property | Description |

| Structure | Contains a P-C bond, with the general formula RP(=O)(OR')₂. wikipedia.org |

| Stability | The P-C bond is resistant to enzymatic hydrolysis. frontiersin.orgnih.gov |

| Synthesis | Commonly prepared via the Michaelis-Arbuzov or Hirao reactions. organic-chemistry.org |

| Applications | Used in medicine, agriculture, and materials science. ontosight.aimdpi.com |

The Distinctive Role of Aminophosphonates in Chemical Biology and Materials Science

Aminophosphonates are a significant subclass of organophosphorus compounds that are structural analogs of amino acids. wikipedia.org In these molecules, a phosphonic acid group or its ester replaces the carboxylic acid moiety of an amino acid. wikipedia.org This structural mimicry allows aminophosphonates to act as antagonists of amino acids, inhibiting enzymes involved in amino acid metabolism and thereby affecting various physiological processes. wikipedia.org

In chemical biology , aminophosphonates have been extensively studied for their potential as enzyme inhibitors, with applications as antibacterial, antiviral, and anticancer agents. ontosight.airesearchgate.net Their ability to mimic the transition state of amide and ester hydrolysis makes them effective inhibitors of proteases and other hydrolases. frontiersin.org

In materials science , the phosphonate group provides a robust anchor for attaching molecules to metal oxide surfaces, such as titanium dioxide (TiO₂). acs.org This property is exploited in the development of functionalized surfaces, sensors, and drug delivery systems. mdpi.comacs.org The amine group on aminophosphonates offers a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures on surfaces. acs.org Aminophosphonates are also used as corrosion inhibitors and scale preventatives in industrial applications. ontosight.ai

Strategic Importance of Diethyl (10-aminodecyl)phosphonate as a Synthetic Intermediate and Functional Scaffold

This compound emerges as a strategically important molecule due to its bifunctional nature. The long ten-carbon alkyl chain provides flexibility and can influence the self-assembly and packing of molecules on surfaces. The terminal primary amine serves as a versatile nucleophile, readily participating in a variety of chemical reactions to introduce new functional groups.

As a synthetic intermediate , it can be used to build more complex molecules. For instance, the amine group can be acylated, alkylated, or used in peptide coupling reactions to attach other molecules of interest, such as bioactive peptides or fluorescent dyes. The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be used to chelate metal ions or to strongly bind to metal oxide surfaces. acs.org

As a functional scaffold , this compound provides a platform for creating organized molecular layers. When anchored to a surface via the phosphonate group, the decyl chains can form self-assembled monolayers (SAMs), with the terminal amine groups exposed for further functionalization. acs.org This "bottom-up" approach is crucial for the fabrication of biosensors, biocompatible coatings, and other advanced materials.

Overview of Key Research Areas in Phosphonate Design, Identification, and Application

The field of phosphonate chemistry is dynamic, with ongoing research focused on several key areas:

Novel Synthetic Methodologies: Researchers are continuously developing more efficient and selective methods for the synthesis of phosphonates and their derivatives. d-nb.info This includes the development of catalytic methods and strategies for asymmetric synthesis to produce chiral phosphonates with specific biological activities. wikipedia.org

Drug Discovery and Development: Phosphonates continue to be a major focus in medicinal chemistry for the design of new therapeutic agents. frontiersin.orgfrontiersin.org Research is directed towards identifying novel phosphonate-based inhibitors for various enzymes implicated in diseases such as cancer, viral infections, and bone disorders. frontiersin.orgnih.gov

Materials Science and Nanotechnology: The use of phosphonates for surface modification and the creation of functional materials is a rapidly growing area. mdpi.comresearchgate.net This includes the development of porous metal-phosphonate frameworks for applications in gas storage and separation, catalysis, and the design of novel biomaterials. researchgate.net

Biomolecular Coupling and Biosensors: The ability of phosphonates to anchor molecules to surfaces is being harnessed to develop sophisticated biosensors and diagnostic devices. acs.org Research in this area focuses on optimizing the immobilization of biomolecules, such as enzymes and antibodies, while retaining their biological activity.

Structure

3D Structure

Properties

IUPAC Name |

10-diethoxyphosphoryldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32NO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQQAWKUXCUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237566 | |

| Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120818-69-1 | |

| Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120818-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Diethyl 10 Aminodecyl Phosphonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonate (B1237965) Analysis

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, providing unambiguous structural information through the analysis of chemical shifts, spin-spin coupling constants, and signal multiplicities.

The ¹H NMR spectrum of Diethyl (10-aminodecyl)phosphonate is characterized by distinct signals corresponding to the protons of the ethoxy groups and the long aminodecyl chain.

Ethoxy Group Protons: The two ethyl groups on the phosphonate moiety give rise to two characteristic signals. The methyl protons (-CH₃) typically appear as a triplet around δ 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) resonate as a multiplet (often a doublet of quartets) around δ 4.0-4.2 ppm, showing coupling to both the methyl protons and the phosphorus atom.

Decyl Chain Protons: The long polymethylene chain -(CH₂)₈- produces a broad, complex multiplet signal in the region of δ 1.2-1.6 ppm. The methylene group alpha to the phosphorus atom (P-CH₂-) is expected to appear as a multiplet around δ 1.6-1.8 ppm, showing coupling to both the adjacent methylene group and the phosphorus atom. The methylene group adjacent to the terminal amino group (-CH₂-NH₂) typically resonates further downfield, around δ 2.7 ppm, as a triplet.

Amino Group Protons: The primary amine protons (-NH₂) usually appear as a broad singlet. Its chemical shift is variable and depends on the solvent, concentration, and temperature, but it can typically be found in the δ 1.5-3.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous structures.

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -P(O)(OCH₂CH₃ )₂ | ~ 1.3 | Triplet (t) |

| -(CH₂)₈- | ~ 1.2-1.6 | Multiplet (m) |

| P -CH₂- | ~ 1.6-1.8 | Multiplet (m) |

| -CH₂-NH₂ | ~ 2.7 | Triplet (t) |

| -NH₂ | Variable (e.g., ~1.5-3.0) | Broad Singlet (br s) |

| -P(O)(OCH₂ CH₃)₂ | ~ 4.0-4.2 | Multiplet (m) |

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. A key feature in the ¹³C NMR of phosphonates is the presence of carbon-phosphorus (C-P) coupling, which splits the signals of carbons near the phosphorus atom.

Ethoxy Group Carbons: The methyl carbons (-CH₃) are expected around δ 16 ppm and appear as a doublet due to coupling with the phosphorus atom across two bonds (²JCP). The methylene carbons (-OCH₂) resonate at approximately δ 62 ppm, also as a doublet due to two-bond coupling (²JCP).

Decyl Chain Carbons: The ten carbon atoms of the decyl chain will produce a series of signals. The carbon directly attached to the phosphorus (P-C1) is significantly affected, appearing as a doublet with a large one-bond coupling constant (¹JCP) in the range of δ 25-35 ppm. The C2 carbon will also show coupling (²JCP), but it will be smaller. The internal methylene carbons of the chain will appear in the δ 22-31 ppm region. The carbon alpha to the amino group (C10) is expected around δ 42 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Data are estimated based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | C-P Coupling Constant (JCP, Hz) |

| -P(O)(OCH₂C H₃)₂ | ~ 16 | ~ 6 Hz (²JCP) |

| P -C1 | ~ 25-35 | ~ 140 Hz (¹JCP) |

| C2 | ~ 22-30 | ~ 4 Hz (²JCP) |

| C3-C9 | ~ 22-31 | - |

| C10 (-C H₂-NH₂) | ~ 42 | - |

| -P(O)(OC H₂CH₃)₂ | ~ 62 | ~ 6 Hz (²JCP) |

³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and 100% natural abundance, spectra can be acquired rapidly. For diethyl alkylphosphonates, the ³¹P NMR spectrum typically shows a single signal. The chemical shift for this compound is expected to be in the range of δ +25 to +35 ppm (relative to 85% H₃PO₄ as an external standard). rsc.orgnih.gov This characteristic shift confirms the presence of the phosphonate group.

For unambiguous assignment of all ¹H and ¹³C signals, especially within the long alkyl chain, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons, allowing for a step-by-step assignment along the decyl chain, starting from the well-defined signals of the methylene groups adjacent to the phosphonate and amino termini.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation, which provides further structural evidence. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed, though often with low intensity for long-chain phosphonates. nih.gov Chemical ionization (CI) or electrospray ionization (ESI) are softer ionization techniques that are more likely to produce a prominent protonated molecular ion [M+H]⁺. nih.gov

The fragmentation of diethyl phosphonates typically proceeds through characteristic pathways. researchgate.net Common fragmentation patterns include:

Loss of an ethoxy group (-OC₂H₅).

Loss of ethylene (B1197577) (C₂H₄) from an ethoxy group via a McLafferty-type rearrangement, leading to a hydroxyl group on the phosphorus.

Cleavage of the P-C bond.

Fragmentation along the long alkyl chain, often resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| [M - C₂H₄]⁺ | Loss of ethylene |

| [P(O)(OH)₂(C₁₀H₂₂N)]⁺ | Ion resulting from loss of both ethyl groups |

| [C₁₀H₂₂N]⁺ | Decyl-amine fragment from P-C bond cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Phosphonates

Vibrational spectroscopy techniques, such as IR and Raman, are powerful for identifying the key functional groups within the this compound molecule.

P=O Stretching: A very strong and characteristic absorption band for the phosphoryl group (P=O) is expected in the IR spectrum, typically in the range of 1200-1260 cm⁻¹. This is one of the most prominent peaks in the spectrum.

P-O-C Stretching: The P-O-C (ester) linkages give rise to strong absorption bands, usually found around 1020-1050 cm⁻¹ (asymmetric stretch) and 950-980 cm⁻¹ (symmetric stretch).

C-H Stretching and Bending: The numerous C-H bonds of the alkyl chain and ethoxy groups will produce strong stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for the CH₂ groups are expected around 1465 cm⁻¹.

N-H Stretching and Bending: The primary amine group (-NH₂) is characterized by two stretching bands in the 3300-3500 cm⁻¹ region, which can sometimes be broad. The N-H bending (scissoring) vibration appears as a medium to strong band around 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information. While the P=O stretch is also visible in Raman spectra, it is often weaker than in the IR. However, the P-O-C symmetric stretches and the C-C and C-H vibrations of the alkyl backbone often produce strong signals in the Raman spectrum. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3300-3500 | IR |

| C-H Stretch | 2850-3000 | IR, Raman |

| N-H Bend | 1590-1650 | IR |

| C-H Bend | ~1465 | IR, Raman |

| P=O Stretch | 1200-1260 | IR (Strong), Raman (Weak) |

| P-O-C Stretch | 950-1050 | IR, Raman |

| P-C Stretch | 700-800 | IR, Raman |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of Phosphonate Analogues

X-ray crystallography is a critical experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org In the study of phosphonate compounds, this technique provides a three-dimensional picture of electron density, revealing the precise positions of atoms, bond lengths, and the types of chemical bonds within the crystal lattice. wikipedia.org This information is fundamental for understanding the structure-activity relationships of these compounds.

The process involves placing a single crystal of a phosphonate analogue in an intense beam of X-rays, which produces a unique diffraction pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted X-rays, researchers can determine the arrangement of molecules within the crystal. wikipedia.org

Research on various α-aminophosphonate derivatives has successfully employed single-crystal X-ray diffraction to elucidate their solid-state structures. For instance, the crystal structure of diethyl-[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate was determined, revealing that it crystallizes in the triclinic system with a P1 space group. researchgate.net The analysis identified two primary planes in the molecule with a dihedral angle of 71.51° and highlighted the presence of intermolecular hydrogen bonds and a face-to-face π–π stacking interaction, which are crucial for the stability of the crystal structure. researchgate.net

Similarly, the crystal structure of diethyl-(2-fluorophenyl)-(2-hydroxy-4-methylphenyl)amino phosphonate was found to crystallize in the P-1 space group. tandfonline.com Another study on [(5-Chloro-2-hydroxyphenylamino)-(3-hydroxy-4-methoxyphenyl)methyl]diethylphosphonate characterized its structure, confirming the molecular arrangement and connectivity of atoms through X-ray diffraction data. researchgate.net These studies demonstrate the power of X-ray crystallography in confirming the synthesis of new α-aminophosphonates and providing detailed insights into their molecular geometry and intermolecular interactions. tandfonline.comresearchgate.net

The crystallographic data obtained from these analyses are crucial for understanding the physical and biological properties of phosphonate analogues.

Table 1: Crystallographic Data for Selected α-Aminophosphonate Analogues

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Diethyl-[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate | Triclinic | P1 | a = 8.381(3) Å, b = 10.103(5) Å, c = 11.268(3) Å, α = 83.772(19)°, β = 74.726(19)°, γ = 70.964(18)° | researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation of Phosphonate Compounds

Chromatographic techniques are indispensable tools for the separation, identification, and purity assessment of phosphonate compounds. Given the polarity and structural diversity of this class of molecules, a variety of chromatographic methods have been developed, including high-performance liquid chromatography (HPLC), ion chromatography (IC), and gas chromatography (GC). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing phosphonates. amazonaws.comwiley.com Reversed-phase HPLC, often coupled with mass spectrometry (LC-MS), is effective for the separation of α-aminophosphonates. mdpi.com In one method, a C18 column was used with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid, to facilitate separation. mdpi.com For highly polar phosphonates that show poor retention on traditional reversed-phase columns, ion-pair reversed-phase HPLC is employed. researchgate.netnih.govsigmaaldrich.com This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide (B78521) or N,N-dimethylhexylamine, to the mobile phase. researchgate.netsigmaaldrich.com The ion-pairing agent forms a neutral complex with the charged phosphonate analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase. sigmaaldrich.com For instance, a method for determining phosphates and phosphites as impurities used a C18 column with a mobile phase containing tetrabutylammonium hydroxide and phthalate (B1215562) at pH 8.2, with indirect UV detection. researchgate.net Another approach involves complexing the phosphonates with Fe(III) and separating them on a reversed-phase polymer column. nih.gov

Ion Chromatography (IC) is particularly suitable for the analysis of anionic species like aminophosphonates. A novel IC method coupled with integrated pulsed amperometric detection (IPAD) has been developed for the simultaneous quantification of six different aminophosphonates. nih.gov This method utilizes a hydroxide-selective column (Dionex™ IonPac™ AS16) with a concentration gradient of sodium hydroxide and sodium acetate (B1210297) to achieve separation within 35 minutes. nih.gov The IPAD detector with a gold working electrode is effective for detecting aminophosphonates, which can be challenging with other detectors due to their lack of a strong chromophore. nih.gov

Gas Chromatography (GC) is another technique used for the analysis of aminophosphonates, although it often requires derivatization to increase the volatility of these polar compounds. epa.gov Protecting the amino group through derivatization into silyl, acyl, carbamate, or phosphonamide derivatives improves chromatographic properties. epa.gov The choice of derivative and detector, such as a nitrogen-selective detector (NPD) or mass spectrometry (GC-MS), allows for high sensitivity and selectivity. epa.gov

Purification of newly synthesized phosphonates often involves column chromatography. For example, α-aminophosphonates have been purified using flash column chromatography with silica (B1680970) gel and a mobile phase of 3% methanol (B129727) in dichloromethane. mdpi.com In some efficient synthesis methods, however, the purity of the crude product is high enough that column chromatography is not required, and purification can be achieved by simple crystallization. semanticscholar.orgnih.gov

Table 2: Overview of Chromatographic Methods for Phosphonate Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Eluent | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC-MS | Perck PurospherStar C18 (55 × 2 mm, 5 µm) | Gradient of Water and Acetonitrile (both with 0.1% formic acid) | Mass Spectrometry (ESI+) | Separation of α-aminophosphonates | mdpi.com |

| Ion-Pair Reversed-Phase HPLC | C18 | pH 8.2 buffer (0.5 mM tetrabutylammonium hydroxide, 1 mM phthalate) and acetonitrile (95:5) | Indirect UV (248 nm) | Purity assessment (phosphates and phosphites) | researchgate.net |

| Ion-Pair HPLC | Reversed-phase polymer | Bicarbonate solution (pH 8.3), tetrabutylammonium bromide, 14% acetonitrile | UV (260 nm) after Fe(III) complexation | Determination of phosphonates in water | nih.gov |

| Ion Chromatography (IC) | Dionex™ IonPac™ AS16 (hydroxide-selective) | Gradient of NaOH and NaOAc | Integrated Pulsed Amperometric Detection (IPAD) | Simultaneous quantification of six aminophosphonates | nih.gov |

Computational and Theoretical Investigations of Diethyl 10 Aminodecyl Phosphonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of Phosphonates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and chemical reactivity of molecules. nih.govekb.eg These calculations provide detailed information about molecular orbitals, charge distributions, and electrostatic potentials, which are fundamental to understanding a molecule's behavior.

For aminophosphonate systems, DFT has been used to analyze molecular geometry, frontier molecular orbitals (HOMO and LUMO), and global reactivity parameters. researchgate.net The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter, as a smaller gap often implies higher chemical reactivity. ekb.eg For a molecule like Diethyl (10-aminodecyl)phosphonate, calculations would likely reveal that the HOMO is localized around the electron-rich amino group and the non-bonding oxygen atoms of the phosphonate (B1237965) group, while the LUMO may be centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov In this compound, the MEP would show a negative potential around the phosphoryl oxygen and a positive potential near the amino group's hydrogen atoms. Such maps are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding. nih.gov

Studies on related α-aminophosphonates have used DFT to correlate electronic properties with biological activity. For instance, research has shown that electron-withdrawing substituents can increase the biological activity of some α-aminophosphonate compounds, a finding that is supported by quantum chemical calculations. ekb.eg Natural Bond Orbital (NBO) analysis can further provide details on stabilization energies arising from intramolecular charge transfer. nih.gov

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; likely localized on the amine and phosphonate oxygen atoms. |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; likely localized around the phosphorus center. |

| HOMO-LUMO Gap ($ΔE$) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. ekb.eg |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for intermolecular interactions. nih.gov |

| NPA Charges | Natural Population Analysis atomic charges | Predicts the reactivity of a system by analyzing electrophilic and nucleophilic centers. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD is particularly valuable for large, flexible molecules like this compound, whose long decyl chain can adopt numerous conformations. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes like folding, binding, and self-assembly. mdpi.comnih.gov

Conformational analysis of this compound via MD would reveal the preferred three-dimensional shapes of the molecule in different environments (e.g., in a vacuum, in water, or near a membrane). The flexibility of the ten-carbon chain allows for significant conformational freedom, ranging from extended, linear shapes to more compact, folded structures. The simulation would track key dihedral angles along the alkyl chain and the phosphonate group to identify the most stable and frequently occurring conformations.

MD simulations are also essential for studying intermolecular interactions. waocp.comwaocp.com For this compound, this would involve simulating its interactions with solvent molecules, ions, or biological macromolecules like proteins or lipid membranes. Key interactions would include:

Hydrogen Bonding: The primary amine and the P=O group of the phosphonate are strong hydrogen bond donors and acceptors, respectively. MD simulations can quantify the number and lifetime of hydrogen bonds formed with surrounding water molecules or with residues in a protein's active site. waocp.com

Hydrophobic Interactions: The long decyl chain is highly hydrophobic and would tend to interact favorably with nonpolar environments, such as the interior of a lipid bilayer or hydrophobic pockets on a protein surface. Coarse-grained MD simulations are particularly well-suited for studying these large-scale hydrophobic interactions over longer timescales. rsc.orguantwerpen.be

Electrostatic Interactions: The charged (protonated) amino group and the polar phosphonate head would engage in strong electrostatic interactions with charged or polar molecules. waocp.com

Simulations of similar long-chain molecules have shown how they partition into lipid membranes, with the polar head group anchoring at the water-lipid interface and the hydrophobic tail inserting into the membrane core. uantwerpen.be MD simulations of this compound could provide a similar atomistic view of its behavior, which is crucial for understanding its potential biological roles.

Structure-Activity Relationship (SAR) Studies based on Computational Models for Aminophosphonate Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of drug design, aiming to correlate a molecule's chemical structure with its biological activity. patsnap.comoncodesign-services.com Computational models, especially Quantitative Structure-Activity Relationship (QSAR) models, use mathematical equations to link molecular descriptors (numerical representations of a molecule's properties) to experimental outcomes. creative-proteomics.com

For the aminophosphonate scaffold, SAR studies have identified key structural features that govern activity. The phosphonate group is a bioisostere of the carboxylate group found in amino acids, while the amino group provides a critical interaction point. nih.gov SAR studies on various aminophosphonates have revealed that the nature of the substituents attached to the core structure significantly impacts their biological effects, such as anticancer or enzyme inhibitory activities. nih.govtandfonline.com

A computational SAR study of this compound would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for the parent molecule and a series of virtual analogues. These descriptors can be electronic (e.g., atomic charges from quantum calculations), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Building: Using statistical methods or machine learning to build a model that correlates these descriptors with a known biological activity (e.g., enzyme inhibition). oncodesign-services.com

Interpretation: Analyzing the resulting model to understand which structural features are most important for activity.

For this compound, key SAR questions would revolve around the optimal length of the alkyl chain, the importance of the primary amine versus secondary or tertiary amines, and the effect of modifying the diethyl ester of the phosphonate group. For example, studies on other aminophosphonates have shown that the presence of specific groups, like a hydroxyl group on an aryl ring, can enhance cytotoxic activity. nih.gov Similarly, the protonated amino group is often responsible for crucial cation-π or hydrogen bonding interactions in enzyme active sites. mdpi.com

| Structural Feature | Potential Modification | Hypothesized Impact on Activity |

|---|---|---|

| Alkyl Chain Length | Varying the number of methylene (B1212753) (-CH₂) units (e.g., from 6 to 14) | Affects hydrophobicity, membrane permeability, and fit within binding pockets. |

| Amino Group | Methylation (secondary/tertiary amine), acylation | Alters hydrogen bonding capacity, basicity (pKa), and electrostatic interactions. |

| Phosphonate Esters | Replacing ethyl groups with methyl, propyl, or phenyl groups | Influences steric hindrance, solubility, and susceptibility to hydrolysis by esterases. |

| Chain Functionality | Introducing functional groups (e.g., hydroxyl, ether) into the decyl chain | Modifies polarity and introduces new potential interaction sites. |

Predictive Modeling for the Design of Novel Phosphonate Derivatives

Predictive modeling extends the principles of QSAR to the rational design of new molecules with desired properties. creative-proteomics.com Once a reliable computational model is established, it can be used to screen virtual libraries of compounds before they are synthesized, saving significant time and resources. patsnap.com This in silico approach helps prioritize the most promising candidates for synthesis and experimental testing.

The design of novel phosphonate derivatives based on this compound would leverage the insights gained from SAR and quantum chemical studies. For example, if a QSAR model indicates that higher hydrophobicity and a specific charge distribution on the phosphonate oxygen atoms are correlated with higher activity, new derivatives can be designed to optimize these features.

A specific application is the development of predictive models for toxicity. Quantitative Structure-Property Relationship (QSPR) models have been successfully developed to predict the toxicity of phosphonate derivatives. nih.govresearchgate.net These models often use quantum chemical descriptors, such as molecular volume and the energy of the HOMO, to predict values like the median lethal dose (LD₅₀). nih.govresearchgate.net Such a model could be used to design new analogues of this compound that retain their desired biological activity while minimizing potential toxicity.

The workflow for predictive modeling typically involves:

Virtual Library Generation: Creating a large, diverse set of virtual molecules by systematically modifying the parent structure of this compound.

Property Prediction: Using the established QSAR or QSPR models to predict the activity and/or toxicity of each molecule in the virtual library.

Candidate Selection: Filtering and ranking the virtual compounds based on the predicted properties to identify a small set of high-priority candidates for synthesis.

Computational tools like molecular docking can further refine this process by predicting how well a designed derivative might bind to a specific biological target, such as an enzyme's active site. tandfonline.com This combination of ligand-based (QSAR) and structure-based (docking) design provides a powerful, multi-faceted approach to developing novel and improved phosphonate derivatives.

Exploration of Biological Activities and Biochemical Mechanisms of Aminophosphonates Excluding Clinical Human Trial Data

Enzyme Inhibition Mechanisms by Phosphonate (B1237965) Analogues

Phosphonates have proven to be effective inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates. frontiersin.orgnih.gov Their unique structural and electronic properties make them valuable tools in the design of enzyme inhibitors. researchgate.net

A key mechanism by which phosphonates inhibit enzymes is by acting as transition state analogues. frontiersin.orgresearchgate.nettandfonline.comresearchgate.netnih.govrsc.org The tetrahedral geometry of the phosphonate group mimics the high-energy transition state of substrate hydrolysis, particularly in reactions involving peptide bonds or phosphate esters. researchgate.netresearchgate.net This resemblance allows phosphonates to bind tightly to the active site of an enzyme, often more so than the actual substrate, thereby competitively inhibiting the enzyme's function. researchgate.net Unlike their phosphate ester counterparts, phosphonates possess a stable carbon-phosphorus (P-C) bond, which makes them resistant to enzymatic and chemical hydrolysis. researchgate.netmdpi.com This stability allows them to effectively block the active site of enzymes without being degraded. researchgate.net

An example of specific enzyme inhibition by phosphonates is their activity against Tyrosyl-DNA Phosphodiesterase 1 (TDP1). nih.govnih.govrsc.org TDP1 is a DNA repair enzyme that plays a crucial role in reversing the effects of certain anticancer drugs, specifically type I topoisomerase (TOP1) inhibitors. nih.govnih.govrsc.org It does this by hydrolyzing the bond between the TOP1 enzyme and the DNA. nih.govnih.gov Phosphonic acid-containing compounds have been designed to act as TDP1 inhibitors. nih.govnih.gov These inhibitors are thought to mimic the cognate TOP1-DNA substrate, binding to the active site of TDP1 and preventing it from repairing the DNA damage caused by TOP1 inhibitors. nih.gov By inhibiting TDP1, these phosphonate-based compounds can potentially enhance the efficacy of TOP1 inhibitor-based cancer therapies. nih.govnih.govrsc.org

Interaction with Biological Targets and Pathways

The biological effects of aminophosphonates are a result of their interaction with various biological targets and pathways. researchgate.netexlibrisgroup.com Due to their structural similarity to amino acids, they can interfere with amino acid metabolism. tandfonline.com The tetrahedral configuration of the phosphorus atom is a key feature in their ability to mimic the transition state of peptide bond hydrolysis. researchgate.net

Aminophosphonates have been shown to interact with a variety of enzymes, including proteases and hydrolases. tandfonline.commdpi.com For instance, certain aminophosphonates can act as inhibitors of serine proteases, a class of enzymes involved in numerous physiological processes. tandfonline.com The mechanism often involves the phosphonate group binding to the active site of the enzyme. mdpi.com Furthermore, some aminophosphonates have been found to interact with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative disease research. mdpi.com The interaction can be influenced by the specific structure of the aminophosphonate, including the nature of the side chains attached to the core structure. mdpi.com

Pre-clinical Research on Aminophosphonate-based Therapeutics (Conceptual and Mechanistic Focus)

The unique properties of aminophosphonates have led to extensive pre-clinical research into their therapeutic potential. researchgate.netnih.govexlibrisgroup.comcancer.gov

Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents. mdpi.comexlibrisgroup.comnih.gov Their mechanism of action is primarily based on their ability to act as chain terminators during viral DNA synthesis. mdpi.comnih.gov Unlike natural nucleosides, ANPs lack the cyclic sugar moiety and instead have an acyclic side chain. mdpi.com Once inside a cell, ANPs are phosphorylated by cellular enzymes to their active diphosphate (B83284) forms. nih.gov These activated forms are then recognized by viral DNA polymerases as substrates and are incorporated into the growing viral DNA chain. mdpi.comnih.gov However, due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation and thus inhibiting viral replication. mdpi.com The stability of the phosphonate group ensures that these compounds are not easily cleaved by cellular enzymes, contributing to their prolonged antiviral effect. mdpi.comexlibrisgroup.com

Bisphosphonates, a class of compounds that includes nitrogen-containing bisphosphonates, are widely used as anti-osteoporosis agents. nih.govnih.govelsevier.es Their primary mechanism of action is the inhibition of bone resorption by osteoclasts. nih.govnih.gov Bisphosphonates have a high affinity for hydroxyapatite (B223615), the mineral component of bone, which allows them to accumulate in the skeleton. nih.gov

Nitrogen-containing bisphosphonates specifically inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. frontiersin.orgnih.gov This pathway is essential for the production of molecules necessary for the survival and function of osteoclasts. By inhibiting FPPS, these bisphosphonates disrupt the function of osteoclasts, leading to their apoptosis and a reduction in bone resorption. nih.gov This helps to restore the balance between bone formation and resorption, leading to an increase in bone mineral density. nih.gov Some phosphonates have also been shown to influence intestinal calcium absorption, which may be a secondary response to their primary effect on bone mineralization. nih.gov

Anticancer and Anti-parasitic Potentials (Mechanistic Basis)

Aminophosphonates have demonstrated notable potential as both anticancer and anti-parasitic agents, operating through various mechanisms that disrupt critical cellular processes in malignant cells and pathogenic organisms.

Anticancer Mechanisms

The anticancer activity of aminophosphonates is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell proliferation cycle. Research has shown that certain α-aminophosphonate derivatives can trigger apoptosis in cancer cells through pathways involving the upregulation of pro-apoptotic proteins like Bax and cytochrome C, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov This delicate balance is crucial for maintaining tissue homeostasis, and its disruption can lead to the selective elimination of cancer cells.

The activation of caspases, a family of cysteine proteases that play essential roles in apoptosis, is another key mechanistic feature of some aminophosphonates. nih.gov For instance, studies on novel diacerein (B1670377) α-aminophosphonate conjugates have indicated that they may induce apoptosis via the membrane death receptor pathway. niscpr.res.in This process involves the activation of initiator caspases, which in turn activate executioner caspases, leading to the systematic dismantling of the cell.

Furthermore, many aminophosphonate derivatives have been observed to cause cell cycle arrest, primarily at the G1 or G2/M phases. niscpr.res.innih.gov By arresting the cell cycle, these compounds prevent cancer cells from progressing through the stages required for division, thereby inhibiting tumor growth. For example, a novel α-aminophosphonate derivative of dehydroabietic acid was found to arrest human lung cancer cells (NCI-H460) in the G1 phase. nih.gov

Table 1: Anticancer Mechanisms of Selected Aminophosphonate Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| β-Carboline-α-aminophosphonate | MDA-MB-231 (Breast) | Induction of apoptosis (upregulation of Bax, cytochrome C, caspases; downregulation of Bcl-2), oxidative stress, cell cycle arrest at G2/M. | nih.gov |

| Diacerein α-aminophosphonate | Hct-116 (Colon) | Induction of apoptosis, cell cycle arrest at G1, potential involvement of membrane death receptor pathways. | niscpr.res.in |

| α-Aminophosphonate dehydroabietic acid derivative | NCI-H460 (Lung) | Induction of apoptosis, cell cycle arrest at G1. | nih.gov |

| Phosphinoylmethyl-aminophosphonate | Breast adenocarcinoma, Prostatic carcinoma | Significant cytostatic effect. | nih.gov |

Anti-parasitic Mechanisms

The unique biochemical pathways present in various parasites offer targets for therapeutic intervention, and aminophosphonates have emerged as promising candidates in this area. Their activity has been noted against a range of parasites, including those responsible for leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and malaria (Plasmodium falciparum). nih.govresearchgate.netacs.org

One of the key mechanisms underlying the anti-parasitic action of a class of related compounds, the bisphosphonates, is the inhibition of farnesyl pyrophosphate synthase (FPPS). acs.org This enzyme is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation and the formation of cell membranes. By inhibiting FPPS, these compounds disrupt these vital processes, leading to parasite death. While this mechanism is well-documented for nitrogen-containing bisphosphonates, the structural similarity of aminophosphonates suggests they may act on related pathways.

In the context of malaria, β-hydroxy and β-aminophosphonate acyclonucleosides have demonstrated potent inhibitory effects on the growth of Plasmodium falciparum. researchgate.net The activity of these compounds is dependent on the specific structure, including the nature of the nucleobase and the length of the carbon chain. researchgate.net While the precise molecular target is still under investigation, their structural resemblance to nucleotides suggests they may interfere with nucleic acid metabolism or other essential enzymatic processes within the parasite.

For leishmaniasis, α-aminophosphonates have been identified as a novel chemotype with anti-leishmanial properties. asm.org The development of drug resistance to current treatments underscores the need for new therapeutic agents, and the unique mode of action of aminophosphonates makes them attractive candidates for further development.

Table 2: Anti-parasitic Activity of Selected Phosphonate Derivatives

| Compound Class | Parasite | Potential Mechanism/Activity | Reference |

|---|---|---|---|

| Nitrogen-containing bisphosphonates | Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania donovani, Toxoplasma gondii, Plasmodium falciparum | Inhibition of farnesyl pyrophosphate synthase, inhibition of sterol biosynthesis. | acs.org |

| β-Hydroxy and β-aminophosphonate acyclonucleosides | Plasmodium falciparum | Potent growth inhibition, likely through interference with essential enzymatic processes. | researchgate.net |

| α-Aminophosphonates | Leishmania spp. | Identified as a novel anti-leishmanial chemotype. | asm.org |

Neurological Research Applications (e.g., Mechanisms in Alzheimer's Disease)

In the realm of neurological research, aminophosphonates have garnered significant attention for their potential to modulate the activity of key enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. A primary focus of this research has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (B1216132) contributes to the cognitive deficits observed in patients. Cholinesterase inhibitors work by blocking the enzymes that break down acetylcholine, thereby increasing its availability in the synaptic cleft. conicet.gov.ar

Aminophosphonates have been designed and synthesized as potent inhibitors of both AChE and BuChE. tandfonline.com Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com Molecular docking studies have provided insights into the binding modes of these inhibitors, showing interactions with key residues in the active site of the cholinesterases. For example, some inhibitors are located in the peripheral anionic site (PAS) of the enzyme and interact with residues of the catalytic anionic site. conicet.gov.ar

The structural similarity of α-aminophosphonates to α-amino acids allows them to act as transition-state analogues, forming a stable covalent bond with a serine residue in the active site of the enzyme, which leads to its inactivation. mdpi.com This inhibitory mechanism is a cornerstone of their potential therapeutic utility in Alzheimer's disease.

It has been reported that N-substituted α-aminophosphonates bearing a chromone (B188151) moiety exhibit potent AChE inhibition, with some compounds being significantly more potent than existing drugs like tacrine (B349632) and galantamine. dergipark.org.tr The nature of the substituent on the amino group can influence the selectivity towards either AChE or BuChE, with aliphatic amines favoring AChE inhibition and aromatic amines favoring BuChE inhibition. dergipark.org.tr

Table 3: Cholinesterase Inhibitory Activity of Selected Aminophosphonate Derivatives

| Compound Type | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Antipyrine based α-aminophosphonates | AChE, BuChE | Dual inhibitors with mixed-type inhibition. | tandfonline.com |

| (Aminomethyl)benzylphosphonates | AChE, BuChE | Potent inhibition of AChE. | mdpi.com |

| α-Aminophosphonate-tetrahydroisoquinoline hybrids | BuChE | Selective and potent non-competitive inhibition of BuChE. | conicet.gov.ar |

| N-substituted α-aminophosphonate with chromone moiety | AChE, BuChE | Potent dual inhibitors, with substituent-dependent selectivity. | dergipark.org.tr |

Bio-isosterism of Phosphonate Groups with Carboxylates and Phosphates in Biological Systems

The concept of bio-isosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a fundamental strategy in drug design. The phosphonate group (-PO(OH)₂) is a well-established bio-isostere of both the carboxylate (-COOH) and phosphate (-OPO(OH)₂) groups. researchgate.netscispace.com This mimicry allows phosphonate-containing compounds to interact with biological targets that normally bind carboxylate- or phosphate-containing substrates or signaling molecules.

The key to this bio-isosteric relationship lies in the similar tetrahedral geometry and the ability to engage in comparable non-covalent interactions, such as hydrogen bonding and salt bridges. However, there are also crucial differences in their physicochemical properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of a drug candidate.

Physicochemical Properties Comparison:

Acidity (pKa): One of the most significant differences lies in the pKa values. The second pKa of a phosphonate is generally higher (around 7.4-7.6) than that of a phosphate (around 6.3-6.4). researchgate.netcore.ac.uk This means that at physiological pH (around 7.4), phosphates are predominantly in a dianionic state, while phosphonates exist as a mixture of monoanionic and dianionic species. Carboxylic acids, with a pKa typically in the range of 3-5, are almost exclusively in their anionic carboxylate form at physiological pH. These differences in ionization state can significantly impact binding affinity to target proteins and cell permeability.

Size and Shape: The phosphonate group is sterically larger than the carboxylate group. scispace.com While both the carboxylate and phosphate groups can adopt a tetrahedral-like geometry in their interactions, the P-C bond in phosphonates is longer than the C-C bond in carboxylates. The tetrahedral nature of the phosphonate group makes it a particularly good mimic of the transition state of carboxylate ester hydrolysis.

Chemical Stability: A major advantage of the phosphonate group is its resistance to hydrolysis compared to the phosphate ester bond. The P-C bond is not susceptible to cleavage by phosphatases, which makes phosphonate-containing drugs more metabolically stable. researchgate.net

Charge: At physiological pH, a carboxylate group carries a single negative charge, whereas a phosphate group carries two negative charges. As mentioned, a phosphonate group will have a charge intermediate between -1 and -2. This difference in charge distribution affects the electrostatic interactions with the binding pocket of a protein.

The substitution of a carboxylate with a phosphonate can therefore lead to compounds with altered binding affinities, improved metabolic stability, and different cellular uptake characteristics. Similarly, replacing a phosphate with a phosphonate can create non-hydrolyzable analogues of natural substrates, which are invaluable tools for studying enzyme mechanisms and for developing enzyme inhibitors.

Table 4: Comparison of Physicochemical Properties of Carboxylate, Phosphate, and Phosphonate Groups

| Property | Carboxylate (-COO⁻) | Phosphate (-OPO₃²⁻) | Phosphonate (-PO₃²⁻) | Reference |

|---|---|---|---|---|

| Geometry | Trigonal planar | Tetrahedral | Tetrahedral | scispace.com |

| pKa₁ | ~3-5 | ~1-2 | ~1-2 | scispace.com |

| pKa₂ | N/A | ~6.3-6.4 | ~7.4-7.6 | researchgate.netcore.ac.uk |

| Charge at pH 7.4 | -1 | -2 | -1 to -2 | researchgate.netcore.ac.uk |

| Hydrolytic Stability | Stable | Labile (P-O-C bond) | Stable (P-C bond) | researchgate.net |

| Size | Smaller | Larger | Larger than carboxylate | scispace.com |

Applications in Materials Science and Engineering Utilizing Diethyl 10 Aminodecyl Phosphonate Derivatives

Design and Synthesis of Phosphonate-Functionalized Materials

The synthesis of phosphonate-functionalized materials often involves leveraging the reactivity of the amine or phosphonate (B1237965) groups of diethyl (10-aminodecyl)phosphonate derivatives. One common strategy is the Michaelis-Arbuzov reaction, which is a versatile method for forming carbon-phosphorus bonds. organic-chemistry.org This reaction typically involves the treatment of an alkyl halide with a trialkyl phosphite (B83602). nih.gov

Another significant synthetic route is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. mdpi.comnih.gov This one-pot synthesis is highly efficient for producing α-aminophosphonates. mdpi.comnih.gov The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the specific reactants and conditions. mdpi.com Various catalysts, including Lewis acids and iodine, can be employed to promote the reaction. nih.gov

The choice of synthetic method allows for the creation of a wide array of phosphonate-functionalized materials with tailored properties. For example, phosphonate-functionalized polyethylenes with enhanced thermal and flame-retardant properties have been synthesized in a two-step process involving copolymerization followed by post-polymerization modification with phosphite esters. rsc.org

Role of Aminophosphonates in Polymer Modification and Composite Development

Aminophosphonates, derived from compounds like this compound, play a crucial role in modifying the properties of polymers and developing advanced composite materials. Their incorporation can be achieved through either physical blending or chemical integration into the polymer backbone. nih.gov

Enhancement of Flame Retardant Properties in Polymeric Systems through Phosphonate Incorporation

Phosphorus-based compounds are well-established as effective flame retardants for polymeric materials. nih.gov Their mechanism of action can occur in either the condensed phase or the gas phase. In the condensed phase, they promote the formation of a char layer that acts as a barrier to heat and flammable gases. rsc.org In the gas phase, they can release phosphorus-containing radicals that interrupt the combustion cycle. rsc.org

The covalent incorporation of phosphonate groups into the polymer matrix is often preferred over simple blending of additives, as it can lead to improved flame retardancy at lower loadings and avoids issues like additive migration. rsc.org For instance, the introduction of α-aminophosphonate compounds into an epoxy resin system has been shown to significantly improve its flame retardance, as evidenced by increased char yield and a higher Limiting Oxygen Index (LOI). nih.gov

Table 1: Flame Retardant Properties of Epoxy Resin with and without α-Aminophosphonate

| Sample | Limiting Oxygen Index (LOI) (%) | Char Yield (%) |

| Control Epoxy Resin | 28.0 ± 0.31 | Lower |

| Epoxy with Fluorinated α-Aminophosphonate | 34.6 ± 0.33 | Higher |

Data sourced from research on α-aminophosphonate derivatives in epoxy resins. nih.gov

Covalent Incorporation of Aminophosphonate Scaffolds into Polymer Networks

The presence of a reactive amine group in aminophosphonates allows for their covalent integration into various polymer networks. This approach has been successfully used to modify polymers like acrylonitrile-divinylbenzene copolymers. mdpi.com The Kabachnik-Fields reaction is a key method for introducing α-aminophosphonate structures into polymer chains, thereby creating multifunctional polymers. mdpi.com

This covalent bonding ensures the permanent integration of the phosphonate functionality, leading to durable modifications of the polymer's properties. For example, the incorporation of aminated nanodiamonds into an epoxy polymer network through covalent bonding resulted in a composite with significantly improved mechanical properties, including a threefold increase in hardness and a 50% higher Young's modulus. nih.gov

Surface Modification and Adhesion Promotion using Phosphonate Linkers

Phosphonate groups have a strong affinity for metal oxide surfaces, making them excellent linkers for surface modification and adhesion promotion. specialchem.com They can form stable, covalent bonds with a variety of substrates, altering their surface properties such as hydrophobicity and biocompatibility. nih.gov

For instance, grafting phosphonate groups onto the surface of polyetheretherketone (PEEK) has been shown to enhance its bioactivity. nih.gov This modification not only reduced the material's hydrophobicity but also improved the adhesion of hydroxyapatite (B223615) coatings and enhanced the viability and metabolic activity of cells. nih.gov The adhesion strength of hydroxyapatite particles on phosphonate-modified PEEK increased by approximately 40% compared to unmodified PEEK. nih.govresearchgate.net

Phosphonate-based adhesion promoters can be applied as a primer to the substrate or incorporated directly into an adhesive formulation. specialchem.com They act as a chemical bridge between the adhesive and the substrate, creating a more durable and environmentally resistant bond. specialchem.com

Coordination Chemistry and Metal-Organic Framework (MOF) Linkers Derived from Phosphonates

Phosphonate ligands are widely used in the construction of Metal-Organic Frameworks (MOFs), which are porous coordination polymers with applications in gas storage, separation, and catalysis. nih.govacs.org The phosphonate group can coordinate to metal ions through its three oxygen atoms, leading to strong and stable metal-phosphonate bonds. nih.gov This often results in MOFs with high thermal and chemical stability. acs.org

The coordination chemistry of phosphonates is complex and can lead to a variety of framework structures. nih.gov By carefully selecting the metal ions and the organic part of the phosphonate linker, it is possible to tune the properties of the resulting MOF, such as its pore size and functionality. acs.org

Isoreticular MOFs, which have the same underlying topology but different linkers, can be synthesized using a combination of phosphonate and phosphinate groups. nih.gov This approach allows for the systematic modification of the framework's properties.

Development of Smart Materials and Sensors Incorporating Phosphonate Units

Phosphonate-containing materials are being explored for the development of smart materials and sensors. A smart structure is one that can sense changes in its environment and respond in a controlled manner. cambridge.org The incorporation of phosphonate units can impart sensing capabilities to materials.

For example, lanthanide-based phosphonate coordination polymers have been shown to act as fluorescent sensors for ketones and certain metal ions in water. researchgate.net The luminescent properties of these materials are sensitive to the presence of specific analytes, allowing for their detection. researchgate.net Similarly, cadmium phosphonate materials have been developed for the fluorescent sensing of benzophenone. researchgate.net

The development of these sensor materials relies on the design of phosphonate linkers that can interact with the target analyte and produce a measurable signal, such as a change in fluorescence. researchgate.netresearchgate.net

Environmental and Green Chemistry Considerations in Phosphonate Research

Biodegradation of Phosphonate (B1237965) Compounds

The biodegradation of phosphonates, including long-chain aminophosphonates structurally similar to Diethyl (10-aminodecyl)phosphonate, is a critical area of environmental research. The robust nature of the C-P bond makes these compounds resistant to simple hydrolysis and thermal decomposition researchgate.net. However, various microorganisms have evolved enzymatic pathways to cleave this bond, enabling them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments nih.govmpg.de.

Microbial degradation is a key mechanism for the removal of aminophosphonates from the environment. Bacteria, in particular, have demonstrated the ability to break down these compounds. For instance, studies have shown that certain bacterial strains can utilize synthetic aminophosphonates as their sole source of phosphorus under starvation conditions nih.govmpg.debohrium.com. The enzymatic machinery responsible for this degradation often involves the C-P lyase pathway, a complex system capable of cleaving the carbon-phosphorus bond nih.govmpg.debohrium.com.

Research on the biodegradation of various aminophosphonates has identified different initial cleavage strategies. While some pathways initiate with the cleavage of the C-P bond, others may begin with the cleavage of the C-N bond, as observed in the degradation of ethylenediaminetetra(methylenephosphonic acid) (EDTMP) by Ochrobactrum sp. BTU1 mpg.debohrium.com. The specific pathway can be influenced by the molecular structure of the phosphonate. For a long-chain compound like this compound, it is plausible that microorganisms capable of degrading other long-chain alkylamines could also initiate its breakdown nih.gov.

Table 1: Microbial Genera Involved in Aminophosphonate Biodegradation

| Microbial Genus | Type | Role in Phosphonate Degradation |

| Ochrobactrum | Bacterium | Capable of utilizing various aminophosphonates as a sole phosphorus source through enzymatic degradation nih.govmpg.debohrium.com. |

| Fungi | Eukaryote | Several fungal species are known to transform and decompose persistent xenobiotics, including phosphonates researchgate.net. |

It is important to note that while these findings provide a basis for understanding the potential biodegradation of this compound, specific studies on this compound are not widely available in public literature. Therefore, its actual rate and pathway of biodegradation in various environmental compartments remain a subject for further investigation.

Photo/Chemical/Catalytic Degradation Pathways of Phosphonates

In addition to biodegradation, abiotic degradation processes can contribute to the transformation of phosphonates in the environment. These pathways include photodegradation, chemical degradation, and catalytic degradation.

Photodegradation is the breakdown of compounds by light. Research on other phosphonates has shown that they can undergo conversion under UV light, a process that can be significantly enhanced by the presence of iron. The pH of the surrounding medium also plays a crucial role in the rate of photodegradation.

Chemical degradation of the C-P bond is generally slow under typical environmental conditions due to its high stability researchgate.net. However, advanced oxidation processes (AOPs) can be employed for the chemical degradation of persistent organic pollutants, including phosphonates.

Catalytic degradation involves the use of a catalyst to accelerate the breakdown of a compound. While specific research on the catalytic degradation of this compound is limited, studies on other organophosphorus compounds have explored the use of various catalysts to enhance their degradation.

The specific pathways and efficiencies of these degradation methods for this compound would require dedicated experimental investigation.

Strategies for Phosphorus Recovery and Recycling from Phosphonate Sources

The increasing demand for phosphorus, a finite resource, has spurred research into its recovery and recycling from various waste streams, including those containing phosphonates mdpi.comnih.gov. Industrial wastewater can be a significant source of phosphonate compounds researchgate.net. Effective recovery of phosphorus from these sources is a key aspect of a circular economy.

Several technologies are being explored for phosphorus recovery from wastewater, including:

Precipitation/Flocculation: This is a common method for phosphorus removal from wastewater. However, the strong chelating nature of phosphonates can make direct precipitation challenging researchgate.net.

Adsorption: Various adsorbent materials are being investigated for their ability to bind and remove phosphonates from water researchgate.net.

Advanced Oxidation Processes: These methods can break down the phosphonate structure, releasing inorganic phosphate (B84403) which can then be recovered through conventional methods.

Electrochemical Processes: Electrochemical methods have shown promise for the recovery of both inorganic and organic phosphorus from wastewater mdpi.com.

The choice of recovery strategy depends on the concentration of phosphonates, the composition of the wastewater, and economic feasibility nih.gov. For industrial effluents containing this compound, a multi-step approach involving an initial degradation step followed by phosphorus precipitation or adsorption could be a viable option.

Table 2: Overview of Phosphorus Recovery Technologies

| Technology | Principle | Applicability to Phosphonate Sources |

| Chemical Precipitation | Formation of insoluble phosphate salts. | Can be effective after degradation of the phosphonate to orthophosphate nih.gov. |

| Adsorption | Binding of phosphonates or phosphate to a solid surface. | Promising for removal, with ongoing research on effective adsorbents researchgate.net. |

| Biological Removal | Uptake of phosphorus by microorganisms. | Enhanced biological phosphorus removal can be effective for orthophosphate uc.edu. |

| Electrochemical Recovery | Use of electrical current to drive precipitation or recovery. | Can recover both organic and inorganic phosphorus forms mdpi.com. |

Further research is needed to optimize these technologies for wastewaters containing specific phosphonates like this compound.

Life Cycle Assessment of Phosphonate Production and Use from a Research Perspective

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life rsc.orgresearchgate.netjeeng.netdtu.dk. From a research perspective, conducting an LCA for a specialty chemical like this compound is crucial for identifying environmental hotspots and guiding the development of greener production and application strategies rsc.orgresearchgate.net.

A comprehensive LCA for this compound would involve:

Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries.

Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) at each stage of the life cycle. This would include the synthesis of the compound, its formulation into products, its use phase, and its ultimate fate in the environment.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. This could include impacts such as global warming potential, eutrophication potential, and toxicity dtu.dk.

Interpretation: Analyzing the results to identify key impact drivers and opportunities for environmental improvement.

From a research perspective, future work should focus on gathering the necessary data to perform a thorough LCA for this compound. This would provide valuable insights into its environmental profile and support the development of more sustainable alternatives or improved production and waste management practices.

Future Research Directions and Emerging Paradigms

Advancements in Stereoselective Synthesis of Aminophosphonates

The biological activity of aminophosphonates is often dependent on the absolute configuration of the stereogenic α-carbon atom adjacent to the phosphorus atom. nih.gov Consequently, the development of efficient stereoselective synthetic methods is a primary focus of ongoing research. Key strategies are continuously being refined to achieve high yields and excellent enantiomeric or diastereoisomeric purity.

The most prominent methods for synthesizing α-aminophosphonates are the Kabachnik–Fields reaction and the Pudovik reaction. core.ac.uk The Kabachnik–Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.govmdpi.com The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an imine. nih.gov

Modern advancements in this area are heavily reliant on catalysis. Chiral catalysts, including those based on transition metals and organocatalysts, are employed to control the stereochemical outcome of these reactions. nih.gov For instance, chiral phosphoric acid catalysts have been used in the synthesis of optically active multicyclic α-aminophosphonate derivatives, achieving yields of 85–98% and enantiomeric purities of 91–98%. nih.govmdpi.com Similarly, saccharide-derived bifunctional amine-thiourea organocatalysts have been successfully used in asymmetric Mannich reactions to produce α-aminophosphonates with enantiomeric purities ranging from 90–99%. nih.govmdpi.com

Other innovative approaches include the asymmetric hydrogenation of α-iminophosphonates using palladium catalysts with chiral ligands like (R)-Difluorophos, affording α-aminophosphonates in high yields (91–98%) and enantiomeric purities (85–97%). nih.govmdpi.com The use of chiral auxiliaries attached to the phosphite reagent is another effective strategy. nih.govmdpi.com

| Reaction Type | Catalyst/Method | Typical Yield | Enantiomeric/Diastereomeric Purity | Reference |

|---|---|---|---|---|

| Addition to Imines | Chiral Phosphoric Acid | 85-98% | 91-98% ee | nih.govmdpi.com |

| Asymmetric Mannich Reaction | Saccharide-derived Amine-Thiourea Organocatalyst | Up to 93% | 90-99% ee | nih.govmdpi.com |

| Asymmetric Hydrogenation | Palladium/(R)-Difluorophos | 91-98% | 85-97% ee | nih.govmdpi.com |

| Kabachnik-Fields Reaction | Chiral Bis(imidazoline)-Zinc(II) | Variable | Variable | mdpi.com |

| Aza-Reformatsky Reaction | Zinc catalyst with BINOL-ligand | Excellent | Excellent ee | nih.gov |

Integration of Diethyl (10-aminodecyl)phosphonate with Supramolecular Chemistry and Nanotechnology

The distinct molecular structure of this compound, possessing a hydrophilic head (amine and phosphonate (B1237965) groups) and a long hydrophobic tail (decyl chain), makes it an ideal candidate for applications in supramolecular chemistry and nanotechnology. These fields leverage non-covalent interactions to construct well-defined, functional assemblies.

Phosphonates are increasingly used to create robust, functional hybrid materials. google.com The phosphonate group is an excellent linker for coordinating with various metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com These materials exhibit high thermal and hydrolytic stability, making them suitable for applications in catalysis, adsorption, and ion exchange. researchgate.net

The self-assembly properties of long-chain aminophosphonates like this compound could be harnessed to create micelles, vesicles, or monolayers on surfaces. The amine and phosphonate groups can act as anchor points for metal nanoparticles or as sites for further functionalization. The long alkyl chain promotes organized assembly through van der Waals interactions. Such assemblies are foundational for developing new sensors, drug delivery systems, and nano-sized reactors. The combination of phosphonate ligands with metals allows for the preparation of robust and crystalline materials for a vast number of applications. mdpi.com

Exploration of Novel Bio-functional Architectures Based on Aminophosphonates

Aminophosphonates are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. nih.govmdpi.com This bioisosteric relationship allows them to function as mimics of amino acids and peptides, which can interact with and often inhibit enzymes involved in amino acid metabolism. mdpi.com

Future research will likely focus on incorporating this compound and similar long-chain aminophosphonates into novel bio-functional architectures. The primary amine allows for peptide coupling reactions, enabling its integration into peptidomimetics. The long decyl chain could serve as a lipidic anchor, facilitating the interaction of these molecules with cell membranes or hydrophobic pockets of proteins.

These novel architectures are being explored for a wide range of biological activities, including as anticancer, antiviral, antibacterial, and herbicidal agents. nih.govnih.gov For example, novel aminophosphonates have been synthesized and evaluated for their potential as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.govmdpi.com The design of these molecules often combines the phosphonate group with other biologically active heterocyclic scaffolds, such as pyrazole, to enhance their therapeutic potential. nih.gov

Development of High-Throughput Screening Methodologies for Phosphonate Activity

The discovery of new biologically active phosphonates requires efficient methods to test large libraries of compounds. High-throughput screening (HTS) leverages automation and robotics to rapidly assess the biological or biochemical activity of thousands of chemicals. youtube.com Developing and refining HTS assays specifically for phosphonate compounds is a critical area of future research.

Given that a primary mechanism of action for many bioactive phosphonates is enzyme inhibition, enzyme-based assays are central to HTS campaigns. nih.gov These assays can be adapted to various formats, including colorimetric and fluorescent readouts. frontiersin.org However, these methods can be limited by interference from the test compounds themselves. nih.gov

To overcome these limitations, more sophisticated techniques like capillary electrophoresis (CE) and liquid chromatography (LC)-based on-flow assays are being developed. frontiersin.orgnih.gov In an on-flow system, the target enzyme is often immobilized in a reactor (IMER). frontiersin.org A solution containing the potential inhibitor is then passed through the reactor, and the enzymatic activity is monitored in real-time, often by mass spectrometry (MS). frontiersin.org This approach allows for rapid screening, provides information on inhibitor potency, and can be used to analyze complex mixtures.

Another strategy for discovering phosphonates is to screen for the presence of the phosphonate functional group itself using nuclear magnetic resonance (NMR) or to use engineered bacterial strains that are sensitive to phosphonates. nih.gov

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Spectrophotometric Assays (Colorimetric/Fluorescent) | Measures change in absorbance or fluorescence upon enzymatic reaction. | Simple, widely used. | Potential for interference from compound color or autofluorescence. | frontiersin.orgnih.gov |

| Capillary Electrophoresis (CE) | Separates substrate and product based on electrophoretic mobility. | High separation efficiency, low sample consumption. | Requires specialized equipment. | nih.gov |

| On-flow LC-MS with IMERs | Enzyme is immobilized; activity is monitored online by LC-MS. | Automated, reusable, high stability, provides detailed kinetic data. | Complex setup, requires enzyme immobilization. | frontiersin.org |

| Engineered Biosensors | Utilizes engineered bacterial strains with phosphonate uptake systems. | Specific for antibacterial phosphonates. | Limited to detecting antibacterial activity. | nih.gov |

| Magnetic Biosensors | Rapid and sensitive inhibitor screening tool. | Faster and more sensitive than traditional ELISA. | Newer technology, less widespread. | nih.gov |

Synergistic Approaches in Material Design and Biological Application of Phosphonate Compounds